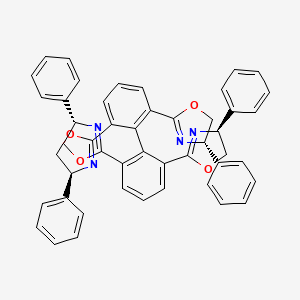
2,2',6,6'-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with four oxazoline rings, each substituted with a phenyl group. The stereochemistry of the oxazoline rings is denoted by the (S) configuration, indicating their specific spatial arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Biphenyl Core Construction: The biphenyl core is constructed via Suzuki coupling or other cross-coupling reactions involving aryl halides and boronic acids.
Final Assembly: The oxazoline rings are then attached to the biphenyl core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s stereochemistry also contributes to its specificity and efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,6,6’-Tetrakis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: The enantiomer of the compound with ® configuration.
2,2’,6,6’-Tetrakis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: A similar compound with methyl groups instead of phenyl groups on the oxazoline rings.
Uniqueness
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its specific stereochemistry and the presence of phenyl-substituted oxazoline rings
Propriétés
Formule moléculaire |
C48H38N4O4 |
|---|---|
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
(4S)-2-[2-[2,6-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C48H38N4O4/c1-5-15-31(16-6-1)39-27-53-45(49-39)35-23-13-24-36(46-50-40(28-54-46)32-17-7-2-8-18-32)43(35)44-37(47-51-41(29-55-47)33-19-9-3-10-20-33)25-14-26-38(44)48-52-42(30-56-48)34-21-11-4-12-22-34/h1-26,39-42H,27-30H2/t39-,40-,41-,42-/m1/s1 |
Clé InChI |
DLEXDNFHACBVJU-BMGLKWEPSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7)C8=N[C@H](CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES canonique |
C1C(N=C(O1)C2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=NC(CO6)C7=CC=CC=C7)C8=NC(CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


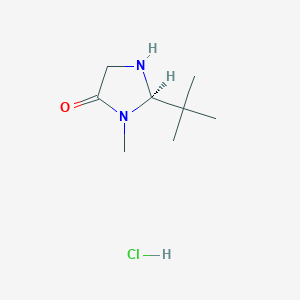
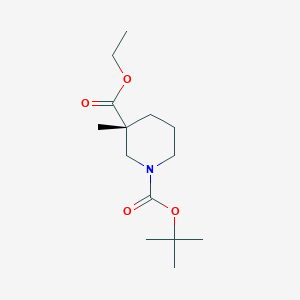
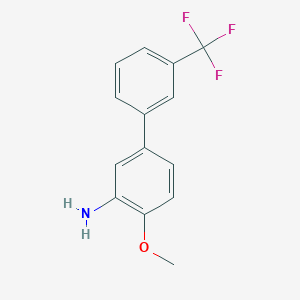
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
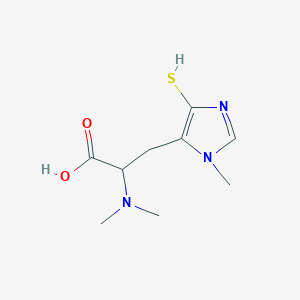
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
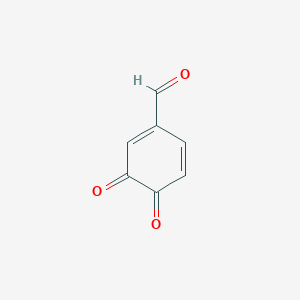
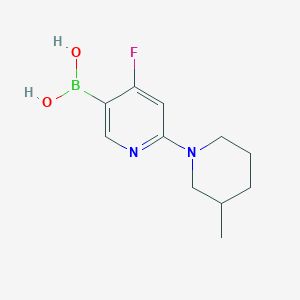
![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
